molecular formula C10H9NOS2 B14548161 2-Ethoxy-4H-3,1-benzothiazine-4-thione CAS No. 62247-90-9

2-Ethoxy-4H-3,1-benzothiazine-4-thione

Cat. No.: B14548161
CAS No.: 62247-90-9
M. Wt: 223.3 g/mol
InChI Key: MOLJSJVVQCXOOP-UHFFFAOYSA-N
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Description

2-Ethoxy-4H-3,1-benzothiazine-4-thione is a specialized heterocyclic compound that serves as a versatile building block in organic and medicinal chemistry research. Its structure, featuring a benzothiazine core with ethoxy and thione functional groups, makes it a valuable precursor for synthesizing diverse nitrogen- and sulfur-containing heterocycles, which are privileged scaffolds in drug discovery . Compounds within the 4H-3,1-benzothiazin-4-one class have demonstrated significant potential in biochemical and pharmacological research due to their interactions with various enzymes. Specific derivatives have been identified as selective inhibitors of proteases such as human leukocyte elastase (HLE) and human cathepsin L . Furthermore, related 1,4-benzothiazine structures have been explored as inhibitors of bacterial peptide deformylase (PDF), a target for developing new antibacterial agents, and have shown activity against Staphylococcus aureus biofilms . Other research avenues for this compound class include investigations into acetylcholinesterase (AChE) inhibition for neurodegenerative disease research , as well as evaluation of antiproliferative and antimicrobial properties . Researchers utilize this compound primarily as a key synthetic intermediate. It enables the construction of complex molecular architectures, including various fused heterocyclic systems, for creating libraries of compounds in the search for new biologically active molecules . For Research Use Only. Not for use in diagnostic procedures or for human consumption.

Properties

CAS No.

62247-90-9

Molecular Formula

C10H9NOS2

Molecular Weight

223.3 g/mol

IUPAC Name

2-ethoxy-3,1-benzothiazine-4-thione

InChI

InChI=1S/C10H9NOS2/c1-2-12-10-11-8-6-4-3-5-7(8)9(13)14-10/h3-6H,2H2,1H3

InChI Key

MOLJSJVVQCXOOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2C(=S)S1

Origin of Product

United States

Synthetic Methodologies for 2 Ethoxy 4h 3,1 Benzothiazine 4 Thione and Analogous Scaffolds

Strategies for Constructing the 4H-3,1-Benzothiazine Ring System

The construction of the 4H-3,1-benzothiazine ring can be achieved through several synthetic routes, each starting from readily available precursors and employing different cyclization strategies. These methods offer access to a variety of substituted benzothiazine derivatives.

o-Aminobenzenethiols are versatile starting materials for the synthesis of various benzothiazine derivatives. nih.govmdpi.com The reaction of o-aminobenzenethiol with compounds containing a carbonyl or a related functional group can lead to the formation of the 1,4-benzothiazine ring system through cyclocondensation reactions. nih.govbeilstein-journals.org For instance, the condensation of o-aminobenzenethiols with β-diketones is a known method for preparing 4H-1,4-benzothiazines. researchgate.net Similarly, reactions with α-cyano α-alkoxy carbonyl epoxides have been shown to yield 1,4-benzothiazines regioselectively. acgpubs.orgresearchgate.net While these examples primarily lead to 1,4-benzothiazines, modifications of the reaction partners and conditions can potentially be adapted for the synthesis of the 3,1-benzothiazine isomer.

Table 1: Examples of 1,4-Benzothiazine Synthesis from o-Aminobenzenethiols

Starting Material 1Starting Material 2Product TypeReference
o-Aminobenzenethiolβ-Diketones4H-1,4-Benzothiazines researchgate.net
o-Aminobenzenethiolα-Cyano α-alkoxy carbonyl epoxides1,4-Benzothiazines acgpubs.orgresearchgate.net
o-AminobenzenethiolAlkenes1,4-Benzothiazines nih.gov

Anthranilic acid and its derivatives are widely utilized precursors for the synthesis of 4H-3,1-benzothiazin-4-ones. researchgate.net These methods provide a facile entry to introduce diverse substituents on the benzothiazine core. researchgate.net One common approach involves the reaction of anthranilic acid with acylating or thiocarbonylating agents, followed by cyclization. For example, the reaction of dodecanoyl isothiocyanate with anthranilic acid can yield benzothiazine derivatives. researchgate.net Additionally, ethyl anthranilate derivatives can be reacted with a thiolating agent to produce benzothiazine thione derivatives. uomosul.edu.iq

A multi-step sequence involving a Passerini reaction followed by a Staudinger/aza-Wittig reaction has also been developed for the synthesis of polysubstituted 4H-3,1-benzothiazines. beilstein-journals.orgnih.gov This method offers the advantage of mild reaction conditions and readily accessible starting materials. beilstein-journals.org

Carbon disulfide is a key reagent in the construction of the 4H-3,1-benzothiazine ring system, particularly for the synthesis of 2-thioxo derivatives. A notable reaction is the unexpected formation of 1,2-dihydro-2-thioxo-4H-3,1-benzothiazin-4-one from the reaction of isatoic anhydride (B1165640) with carbon disulfide at room temperature. researchgate.netresearchgate.net Carbon disulfide has also been successfully employed in the synthesis of ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thione derivatives by reacting it with (E)-3-(2-aminoaryl)acrylates or (E)-3-(2-aminoaryl)acrylonitriles under mild, metal-free conditions. researchgate.netnih.govdoaj.orgresearchgate.net This method is advantageous due to the easy synthesis of the starting materials. nih.govresearchgate.net

Furthermore, the reaction of iminophosphoranes with an excess of carbon disulfide can produce isothiocyanates, which can then be converted to 4H-3,1-benzothiazines through a one-pot cyclization with secondary amines. beilstein-journals.org

Table 2: Synthesis of 4H-3,1-Benzothiazine Derivatives Using Carbon Disulfide

Starting Material(s)ReagentProductReference
Isatoic anhydrideCarbon disulfide1,2-Dihydro-2-thioxo-4H-3,1-benzothiazin-4-one researchgate.netresearchgate.net
(E)-3-(2-Aminoaryl)acrylates or (E)-3-(2-aminoaryl)acrylonitrilesCarbon disulfideRing-fused 4-alkyl-4H-3,1-benzothiazine-2-thiones nih.govdoaj.orgresearchgate.net
Iminophosphoranes, Secondary aminesCarbon disulfidePolysubstituted 4H-3,1-benzothiazines beilstein-journals.org

Isatoic anhydride serves as a versatile building block for the synthesis of various nitrogen-containing heterocycles. osi.lv As mentioned previously, its reaction with carbon disulfide provides a direct route to a 2-thioxo-4H-3,1-benzothiazin-4-one derivative. researchgate.netresearchgate.net The reactivity of isatoic anhydride allows for its use in constructing the benzothiazine ring, although direct N-alkylation can sometimes be challenging and may lead to multiple products. nih.gov Alternative two-step procedures, for instance, starting from isatin, can offer a more controlled synthesis of N-substituted derivatives. nih.gov The synthesis of isatoic anhydride derivatives themselves can be achieved through methods such as the cyclization of anthranilic acids. osi.lvnih.gov

Appel's salt, 4,5-dichloro-1,2,3-dithiazolium chloride, is a potent reagent in heterocyclic synthesis, providing access to various sulfur and nitrogen-containing rings. mdpi.comresearchgate.net Its synthesis was first reported in 1985 and involves the reaction of chloroacetonitrile (B46850) with disulfur (B1233692) dichloride. mdpi.com The high electrophilicity of the cation allows it to react with a range of nucleophiles. wikipedia.org While its primary application has been in the synthesis of 1,2,3-dithiazoles, its reactivity suggests potential for the construction of other heterocyclic systems. mdpi.comresearchgate.net For example, the reaction of Appel's salt with primary aromatic amines can lead to the formation of 2-cyanobenzothiazoles upon heating. researchgate.net Although a direct synthesis of 2-Ethoxy-4H-3,1-benzothiazine-4-thione using Appel's salt is not explicitly detailed, its ability to form benzothiazole (B30560) rings suggests its potential as a precursor in multi-step synthetic sequences. researchgate.netrsc.org

Introduction and Regioselective Modification of the 2-Ethoxy Group

The introduction and modification of the 2-ethoxy group on the 4H-3,1-benzothiazine scaffold is a crucial step for creating structural diversity and modulating biological activity. Typically, this involves the reaction of a precursor, such as a 2-thioxo or 2-chloro derivative, with ethanol (B145695) or sodium ethoxide.

The synthesis of 2-alkoxy-4H-3,1-benzothiazin-4-ones can be achieved from precursors like methyl 2-thioureidobenzoates. researchgate.net The regioselective nature of these reactions is important for ensuring the desired substitution pattern. While specific details on the regioselective modification of the 2-ethoxy group in 2-Ethoxy-4H-3,1-benzothiazine-4-thione are not extensively documented in the provided context, general principles of nucleophilic substitution on heterocyclic systems would apply. The reactivity of the C2 position in the 4H-3,1-benzothiazine ring system allows for the displacement of leaving groups by alkoxides. The choice of reaction conditions, such as solvent and base, can influence the regioselectivity and yield of the desired 2-ethoxy product. Further research into the reaction of 2-chloro or 2-methylthio-4H-3,1-benzothiazine-4-thione with sodium ethoxide could provide a direct route to 2-Ethoxy-4H-3,1-benzothiazine-4-thione.

General Strategies for 2-Alkoxy Substitution in Benzoxazines and Benzothiazines

The introduction of a 2-alkoxy group, such as ethoxy, onto a benzoxazine (B1645224) or benzothiazine ring is a critical step in forming the desired scaffold. General strategies often involve the cyclization of a suitably substituted precursor.

For the analogous 4H-3,1-benzoxazin-4-one systems, a common and effective method is the reaction of anthranilic acid with an appropriate electrophile in a dehydrative cyclization. For instance, 2-substituted-4H-3,1-benzoxazin-4-ones can be prepared in high yield by reacting anthranilic acid with acyl chlorides in a pyridine (B92270) solution. rsc.org Specifically, a facile route to 2-ethoxy-(4H)-3,1-benzoxazine-4-ones has been described using guanidinium (B1211019) chloride as a convenient dehydrocyclization agent under mild conditions. researchgate.net This suggests that N-acylanthranilic acid derivatives, formed from anthranilic acid and an ethoxy-containing acylating agent, can serve as key intermediates that undergo cyclization to install the 2-ethoxy group.

These principles can be extended to the benzothiazine series. The synthesis would likely start from 2-mercaptobenzoic acid (thiosalicylic acid) or its derivatives. The key transformation involves the condensation of this sulfur-containing precursor with a reagent that provides the N=C-OEt fragment. One plausible route is the reaction with an imidate, such as ethyl carbonimidate, or a related reactive species that can undergo cyclization to form the 2-ethoxy-4H-3,1-benzothiazin-4-one intermediate.

Functional Group Interconversions at the 2-Position

Functional group interconversion (FGI) offers a versatile alternative to direct installation of the 2-ethoxy group. youtube.com This strategy involves synthesizing a benzothiazine ring with a different substituent at the 2-position, which can then be chemically transformed into the desired ethoxy group.

A particularly effective approach is the nucleophilic substitution of a suitable leaving group at the 2-position. For the 4H-3,1-benzothiazin-4-one scaffold, 2-alkylthio groups have been shown to be effective precursors for 2-amino analogues. researchgate.net This demonstrates that the 2-alkylthio moiety can act as a leaving group. By analogy, this intermediate can be used to synthesize 2-alkoxy derivatives. The synthesis would first involve the preparation of a 2-(alkylthio)-4H-3,1-benzothiazin-4-one, which can then be treated with a sodium alkoxide, such as sodium ethoxide. The ethoxide ion would act as a nucleophile, displacing the alkylthio group to yield the target 2-ethoxy-4H-3,1-benzothiazin-4-one.

This two-step sequence provides a robust pathway to the desired 2-ethoxy intermediate, which can then be subjected to thionation.

Step Reaction Reagents Key Feature
1Synthesis of PrecursorAnthranilic acid, CS₂, Alkyl halideFormation of 2-alkylthio intermediate
2Nucleophilic Substitution (FGI)Sodium Ethoxide (NaOEt)Displacement of the alkylthio group by ethoxide

Formation of the 4-Thione Moiety

The conversion of the carbonyl group at the 4-position to a thiocarbonyl is the final key transformation to yield 2-Ethoxy-4H-3,1-benzothiazine-4-thione. This can be achieved either by post-synthesis modification of the corresponding ketone or by incorporating the sulfur atom during the ring-forming process.

Thionation Reactions from Corresponding 4-Oxo Precursors

The most common and direct method for converting a carbonyl group to a thiocarbonyl is through a thionation reaction. This involves treating the precursor, 2-ethoxy-4H-3,1-benzothiazin-4-one, with a specialized thionating agent.

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used, mild, and efficient reagent for this purpose. organic-chemistry.orgnih.gov It readily converts ketones, amides, and esters into their corresponding thio-analogues, often in high yields. organic-chemistry.org The reaction mechanism involves a transient thiaoxaphosphetane intermediate, with the formation of a stable P=O bond driving the reaction forward. organic-chemistry.orgnih.gov Another classical reagent for this transformation is phosphorus pentasulfide (P₄S₁₀), although it often requires higher temperatures and a larger excess of the reagent compared to Lawesson's reagent. organic-chemistry.org

The thionation of quinazolin-4-ones to their thione derivatives is a well-documented process, highlighting the applicability of this method to similar heterocyclic systems. nih.gov A fluorous version of Lawesson's reagent has also been developed, which simplifies product isolation through fluorous solid-phase extraction, avoiding the need for column chromatography. organic-chemistry.org

Reagent Typical Conditions Advantages Disadvantages
Lawesson's Reagent (LR)Toluene (B28343) or Xylene, refluxMild, high yields, versatileBy-product removal can be challenging
Phosphorus Pentasulfide (P₄S₁₀)High temperature (reflux in pyridine/xylene)Readily available, potentHarsh conditions, lower yields, excess reagent needed
Fluorous Lawesson's ReagentToluene, refluxSimplified purification (fluorous SPE)Higher cost, specialized reagent

Direct Synthesis Routes for 4-Thione Structures

Direct synthesis routes aim to construct the 4-thione benzothiazine ring in a more convergent manner, avoiding the separate thionation step. These methods typically involve a cyclization reaction where one of the reactants contains the necessary sulfur atom for the thione group.

One such strategy involves the reaction of (E)-3-(2-aminoaryl)acrylates with carbon disulfide (CS₂) in the presence of a base like DABCO. nih.govresearchgate.net This method has been successfully used to construct ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thione derivatives. nih.govresearchgate.net While this example leads to a 2-thione, it establishes the principle of using CS₂ as a building block for the thione functionality in the benzothiazine ring system.

A more complex but powerful approach utilizes multicomponent reactions. A sequence involving Passerini, Staudinger, and aza-Wittig reactions has been developed for the synthesis of polysubstituted 4H-3,1-benzothiazines. beilstein-journals.orgnih.gov In this sequence, carbon disulfide is used as a reactant to form the thione moiety during the intramolecular aza-Wittig cyclization step, directly yielding the 4H-3,1-benzothiazine-4-thione scaffold. nih.gov This highlights the potential for one-pot procedures that assemble the target molecule from simple, readily available starting materials. beilstein-journals.org

Investigation of Environmentally Benign Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally friendly or "green" methods that reduce waste, avoid hazardous solvents, and utilize reusable catalysts. Several such approaches have been explored for the synthesis of benzothiazine derivatives.

One promising strategy is the use of water as a solvent. For example, the cyclocondensation of substituted 2-(2-(2-aminophenyl)disulfanyl)benzenamines with 1,3-dicarbonyl compounds has been achieved in water at neutral pH using the supramolecular catalyst β-cyclodextrin. Another green approach involves the use of ionic liquids as recyclable and non-volatile reaction media. An efficient synthesis of 2-alkyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxides was developed utilizing an ionic liquid for the N-alkylation step. koreascience.kr

The use of heterogeneous, reusable catalysts also aligns with green chemistry principles. A one-pot, three-component Ullmann-type condensation for synthesizing S-aryl dithiocarbamates has been reported using magnetically separable copper oxide (Fe₃O₄–CuO) nanoparticles as a catalyst under solvent-free conditions. researchgate.net Such catalytic systems could be adapted for constructing the benzothiazine core, minimizing waste and simplifying catalyst recovery. Base-induced synthesis using aqueous sodium hydroxide (B78521) under ultrasonication has also been reported for creating 1,4-benzothiazines, reducing the reliance on organic solvents and potentially accelerating reaction times. rsc.org

Exploration of Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. organic-chemistry.org These features make it an attractive platform for the multi-step synthesis of heterocyclic compounds like 2-Ethoxy-4H-3,1-benzothiazine-4-thione.

The synthesis of related benzofused S-heterocycles and benzotriazin-4(3H)-ones has been successfully demonstrated using continuous flow reactors. researchgate.netnih.gov For benzotriazin-4(3H)-ones, a photochemical cyclization was achieved in a flow system with a residence time of only 10 minutes, yielding excellent results without the need for additives or photocatalysts. organic-chemistry.orgnih.gov

More directly relevant, a robust, two-step method to synthesize 2-amino-substituted benzothiazinones was developed where the key intramolecular cyclization and ethoxy displacement steps were found to be amenable to adoption in a continuous flow setup. researchgate.net This precedent suggests that a multi-step synthesis of the target compound could be efficiently translated into a continuous flow process. A hypothetical setup could involve sequential reactors where the initial formation of the 2-ethoxy-4H-3,1-benzothiazin-4-one precursor occurs in the first reactor, followed by in-line purification (if necessary) and subsequent introduction into a second heated reactor containing a packed bed of a solid-supported thionating reagent to furnish the final 2-Ethoxy-4H-3,1-benzothiazine-4-thione product.

Structural Characterization and Spectroscopic Analysis of 2 Ethoxy 4h 3,1 Benzothiazine 4 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton NMR (¹H-NMR) spectroscopy would be a primary technique for elucidating the structure of 2-Ethoxy-4H-3,1-benzothiazine-4-thione. The spectrum would be expected to show distinct signals for the protons of the ethoxy group and the aromatic protons of the benzothiazine core.

Expected ¹H-NMR Spectral Features:

Ethoxy Group: A triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons would be anticipated, arising from spin-spin coupling with each other. The integration of these signals would correspond to three and two protons, respectively.

Aromatic Protons: The protons on the benzene (B151609) ring of the benzothiazine moiety would appear as a complex multiplet in the aromatic region of the spectrum. The specific chemical shifts and coupling patterns would depend on the substitution pattern and the electronic environment of each proton.

NH Proton: A broad singlet corresponding to the N-H proton of the thiazine (B8601807) ring would likely be observed. Its chemical shift could vary depending on the solvent and concentration due to hydrogen bonding effects.

A hypothetical data table for the expected ¹H-NMR signals is presented below.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
CH₃ (ethoxy)1.2 - 1.5Triplet (t)6.0 - 8.0
CH₂ (ethoxy)4.0 - 4.5Quartet (q)6.0 - 8.0
Aromatic-H7.0 - 8.0Multiplet (m)-
NH9.0 - 11.0Broad Singlet (br s)-

Note: This table is predictive and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2-Ethoxy-4H-3,1-benzothiazine-4-thione would give a distinct signal in the ¹³C-NMR spectrum.

Expected ¹³C-NMR Spectral Features:

Ethoxy Group: Two signals would be expected for the ethoxy group: one for the methyl carbon (CH₃) and another for the methylene carbon (CH₂).

Aromatic and Thiazine Carbons: Multiple signals would be observed in the downfield region corresponding to the carbon atoms of the benzene ring and the heterocyclic thiazine ring.

Thione Carbon: A characteristic signal for the thione carbon (C=S) would be expected at a significantly downfield chemical shift.

C-2 Carbon: The carbon atom at position 2, bonded to the ethoxy group, would also have a characteristic chemical shift.

A hypothetical data table for the expected ¹³C-NMR signals is presented below.

Carbon Assignment Expected Chemical Shift (δ, ppm)
CH₃ (ethoxy)14 - 16
CH₂ (ethoxy)60 - 65
Aromatic/Thiazine Carbons110 - 150
C-2155 - 165
C=S (Thione)180 - 200

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Experiments for Connectivity and Spatial Proximity (e.g., HMBC, HSQC)

Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for the complete and unambiguous assignment of all proton and carbon signals.

HSQC: This experiment would reveal direct one-bond correlations between protons and the carbon atoms to which they are attached. This would allow for the definitive assignment of the ethoxy group's proton and carbon signals, as well as the signals of the protonated aromatic carbons.

HMBC: This experiment would show correlations between protons and carbons that are two or three bonds apart. This information is vital for establishing the connectivity of the molecular fragments, for instance, by showing correlations from the ethoxy protons to the C-2 carbon of the thiazine ring, and from the aromatic protons to various carbons within the benzothiazine core.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of 2-Ethoxy-4H-3,1-benzothiazine-4-thione would be expected to show characteristic absorption bands for its key functional groups.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3300Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=N Stretch1600 - 1650Medium to Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C=S Stretch (Thione)1050 - 1250Medium to Strong
C-O Stretch (Ether)1000 - 1300Strong

Note: This table is predictive and not based on experimental data.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

Expected Raman Spectral Features:

The Raman spectrum of 2-Ethoxy-4H-3,1-benzothiazine-4-thione would be expected to show strong signals for the aromatic C=C stretching vibrations and the C=S (thione) stretching vibration. The symmetric vibrations of the benzothiazine ring would also be Raman active.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

For 2-Ethoxy-4H-3,1-benzothiazine-4-thione (C₁₀H₉NOS₂), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula. The instrument would measure the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺˙ or [M+H]⁺) to a high degree of accuracy. The experimentally determined exact mass would then be compared to the theoretical mass calculated from the atomic masses of its constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur).

Electron impact (EI) or electrospray ionization (ESI) would be used to generate ions, and the subsequent fragmentation of the molecular ion would provide structural information. While specific fragmentation data for this compound is unavailable, a hypothetical fragmentation pattern would likely involve the following characteristic losses:

Loss of the ethoxy group (-•OCH₂CH₃) or an ethylene (B1197577) molecule via McLafferty rearrangement.

Cleavage of the thiazine ring, potentially leading to fragments corresponding to the benzonitrile (B105546) or thiobenzoyl moieties.

Retro-Diels-Alder reactions, if applicable to the ionized form.

The resulting mass spectrum would display a series of peaks, each corresponding to a specific fragment ion. The analysis of these fragments would allow for the piecing together of the compound's structure.

Interactive Data Table: Hypothetical Mass Spectrometry Data (Note: This table is for illustrative purposes only, as experimental data is not available.)

Fragment Ion Formula Proposed Structure/Loss Theoretical m/z
[C₁₀H₉NOS₂]⁺˙ Molecular Ion 223.01
[C₈H₄NS₂]⁺ Loss of Ethylene (C₂H₅) 178.98
[C₇H₄NS]⁺ Loss of •SCH₂CH₃ 134.01

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing within the crystal lattice.

To perform this analysis, a suitable single crystal of 2-Ethoxy-4H-3,1-benzothiazine-4-thione would need to be grown and irradiated with X-rays. The diffraction pattern of the X-rays as they pass through the crystal is recorded and analyzed to generate an electron density map, from which the atomic positions can be determined.

Although no crystal structure has been reported for this specific compound, analysis of related benzothiazine structures suggests that the benzothiazine ring system would likely be nearly planar, with the ethoxy group potentially oriented out of the plane of the ring system. The analysis would confirm the connectivity of the atoms and provide insight into intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal structure.

Interactive Data Table: Illustrative Crystallographic Parameters (Note: This table represents typical parameters that would be determined and is not based on experimental data for the target compound.)

Parameter Description Expected Value Range
Crystal System The symmetry system of the crystal lattice Monoclinic, Orthorhombic, etc.
Space Group The specific symmetry group of the crystal e.g., P2₁/c, Pbca, etc.
a, b, c (Å) Dimensions of the unit cell 5 - 20 Å
α, β, γ (°) Angles of the unit cell 90 - 120°
C=S Bond Length (Å) Length of the thione double bond ~1.6 - 1.7 Å

Spectroscopic Analysis of Tautomeric Forms (e.g., Thione-Thiol Tautomerism)

Thione-thiol tautomerism is a common phenomenon in heterocyclic compounds containing a thioamide moiety (-N-C=S). 2-Ethoxy-4H-3,1-benzothiazine-4-thione can theoretically exist in equilibrium with its thiol tautomer, 2-Ethoxy-4-mercapto-3,1-benzothiazine. The position of this equilibrium can be investigated using various spectroscopic methods, as the two forms have distinct spectroscopic signatures.

¹H NMR Spectroscopy: In the thiol form, a characteristic signal for the S-H proton would be observed, typically in the range of 3-5 ppm, which would be absent in the thione form. The chemical shifts of protons adjacent to the C=S or C-S bonds would also differ.

¹³C NMR Spectroscopy: The carbon of the C=S group in the thione form has a characteristic downfield chemical shift, often appearing in the range of 180-200 ppm. In the thiol form, this carbon becomes part of a C=N bond and its signal would shift significantly upfield.

IR Spectroscopy: The thione form would exhibit a characteristic C=S stretching vibration, typically in the range of 1050-1250 cm⁻¹. The thiol form would lack this band but would show a weak S-H stretching band around 2500-2600 cm⁻¹.

UV-Vis Spectroscopy: The electronic transitions differ between the two tautomers. Thiones often have a characteristic n→π* transition at a longer wavelength (visible region) compared to the π→π* transitions of the thiol form. jocpr.comresearchgate.net The prevalence of the thione form is often indicated by an absorption peak between 300 and 400 nm. researchgate.net

In related heterocyclic systems, the thione form is generally found to be the more stable tautomer in the solid state and in most common solvents. jocpr.comlp.edu.ua However, the equilibrium can be influenced by factors such as solvent polarity and pH.

Interactive Data Table: Expected Spectroscopic Data for Tautomers (Note: This table is based on general spectroscopic principles and not on experimental data for the target compound.)

Spectroscopic Feature Thione Form Thiol Form
¹H NMR Signal N-H proton (if present) S-H proton (~3-5 ppm)
¹³C NMR Signal C=S carbon (~180-200 ppm) C=N carbon (upfield shift)
IR Absorption (cm⁻¹) C=S stretch (~1050-1250) S-H stretch (~2500-2600)

Chemical Reactivity and Transformation Pathways of 2 Ethoxy 4h 3,1 Benzothiazine 4 Thione

Reactions Involving the 2-Ethoxy Group (e.g., Nucleophilic Displacement, Ether Cleavage)

The C-2 position of the 4H-3,1-benzothiazine ring system is highly susceptible to nucleophilic attack, making the 2-ethoxy group a viable leaving group. This reactivity is analogous to that observed in related 2-alkylthio-4H-3,1-benzothiazin-4-ones, where the alkylthio group is readily displaced by various nucleophiles. nih.gov

Nucleophilic Displacement: The ethoxy group at the C-2 position can be substituted by a variety of nucleophiles. For instance, reactions with primary or secondary amines are expected to yield the corresponding 2-amino-4H-3,1-benzothiazine-4-thione derivatives. This type of substitution provides a straightforward method for introducing diverse amino functionalities into the benzothiazine scaffold, which is a common strategy for modulating biological activity. The reaction proceeds via a nucleophilic addition-elimination mechanism at the C-2 carbon.

Transformations at the 4-Thione Functionality (e.g., Oxidation to Sulfones, Nucleophilic Attack)

The thione group (C=S) at the C-4 position is a key functional group that dictates a significant portion of the molecule's reactivity.

Oxidation: While specific studies on the oxidation of 2-ethoxy-4H-3,1-benzothiazine-4-thione are not extensively documented, thiones can generally be oxidized to the corresponding sulfines (S-oxides) or sulfenes (S,S-dioxides) using various oxidizing agents like peroxy acids (e.g., m-CPBA). Such transformations would convert the thione into a more reactive species, potentially opening up further synthetic pathways.

Nucleophilic Attack: The carbon atom of the thione group is electrophilic and represents a primary site for nucleophilic attack. This reactivity is well-established in the analogous 4-oxo (C=O) benzothiazinones. nih.gov Reaction of 2-(methylthio)-4H-3,1-benzothiazin-4-thione with secondary amines, for example, is initiated by a nucleophilic attack at the C-4 position, which leads to the opening of the heterocyclic ring. nih.gov A similar pathway is expected for 2-ethoxy-4H-3,1-benzothiazine-4-thione, where attack by a nucleophile at C-4 would result in the cleavage of the C4-S3 bond, leading to a ring-opened intermediate.

Ring-Opening and Ring-Closure Dynamics of the 4H-3,1-Benzothiazine System

The stability of the 4H-3,1-benzothiazine ring is a dynamic equilibrium influenced by reaction conditions and the presence of nucleophiles.

Ring-Opening: As mentioned previously, the benzothiazine ring is susceptible to cleavage upon treatment with nucleophiles. researchgate.netresearchgate.net The primary mechanism involves nucleophilic attack at the electrophilic C-4 position, breaking the thioester-like linkage and opening the ring to form substituted 2-thioureidobenzamide derivatives or related open-chain structures. nih.gov This ring-opening process is a key transformation pathway for this class of compounds.

Ring-Closure: The synthesis of the 4H-3,1-benzothiazine skeleton itself relies on ring-closure (cyclization) reactions. Typically, these syntheses start from appropriately substituted benzene (B151609) derivatives. For example, 2-aryl-4H-3,1-benzothiazines can be formed from the reaction of specific reagents with 2-aminobenzyl alcohols, proceeding through a thiobenzanilide (B1581041) intermediate that undergoes an endocyclization process. nih.gov The ease of both ring-opening and ring-closure reactions highlights the dynamic nature of this heterocyclic system, allowing for its conversion to and from open-chain precursors. In some cases, nucleophile-induced transformations can even lead to a ring contraction, for instance, from a 1,4-benzothiazine to a more stable 1,3-benzothiazole system. nih.gov

Reactions with Diverse Nucleophiles (e.g., Nitrogen Nucleophiles, Sulfur Nucleophiles)

The electrophilic nature of both the C-2 and C-4 carbons makes 2-ethoxy-4H-3,1-benzothiazine-4-thione highly reactive towards a wide range of nucleophiles.

Nitrogen Nucleophiles: Reactions with nitrogen-based nucleophiles like amines, hydrazines, and hydroxylamines are particularly important.

Amines: As discussed in section 4.1, primary and secondary amines can displace the 2-ethoxy group to form 2-amino derivatives. Alternatively, they can attack the C-4 position, leading to ring-opened products. nih.gov

Hydrazine: Hydrazine hydrate (B1144303) is expected to react readily, potentially displacing the ethoxy group to form a 2-hydrazinyl intermediate. This intermediate is a valuable precursor for synthesizing fused heterocyclic systems, such as triazolobenzothiazines. researchgate.net This reactivity is well-documented for the analogous 2-ethoxycarbonyl-4H-3,1-benzoxazin-4-one. researchgate.net

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and thiolates, are generally strong nucleophiles and are expected to react with the title compound. libretexts.orgmsu.edu They can attack either the C-2 or C-4 position. For example, treatment of 2-substituted-3,1-(4H)-benzoxazin-4-ones with phosphorus pentasulfide (a sulfurizing agent) yields the corresponding benzothiazin-4-thiones, demonstrating the interaction of the heterocyclic core with sulfur reagents. uomosul.edu.iq Reaction with simple thiols could lead to displacement of the ethoxy group to yield 2-alkylthio derivatives or to ring-opening via attack at the thione carbon.

Table 1: Summary of Reactions with Nucleophiles
Nucleophile TypeExample NucleophilePrimary Site of AttackPotential Product(s)
NitrogenSecondary Amine (e.g., Morpholine)C-2 or C-42-Morpholino-4H-3,1-benzothiazine-4-thione (Displacement) or Ring-Opened Thioureidobenzamide (Attack at C-4)
NitrogenHydrazine (N₂H₄)C-22-Hydrazinyl-4H-3,1-benzothiazine-4-thione
SulfurThiolate (RS⁻)C-2 or C-42-Alkylthio-4H-3,1-benzothiazine-4-thione (Displacement) or Ring-Opened Product
OxygenAlkoxide (RO⁻)C-4Ring-Opened Thioester Intermediate

Cycloaddition Reactions Involving the Thione Moiety

The carbon-sulfur double bond of the thione moiety is a potential participant in cycloaddition reactions. libretexts.org Thiones can act as dienophiles or dipolarophiles, reacting with dienes or 1,3-dipoles to form new heterocyclic rings.

[4+2] Cycloaddition (Diels-Alder Reaction): The thione group can serve as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered sulfur-containing ring. This would result in a new ring fused to the benzothiazine system.

[3+2] Cycloaddition: The thione can also react with 1,3-dipoles (such as azides or nitrile oxides) in a [3+2] cycloaddition to yield five-membered heterocyclic rings containing sulfur and other heteroatoms. nih.gov

While specific examples for 2-ethoxy-4H-3,1-benzothiazine-4-thione are not prominent in the literature, the known reactivity of thiones in cycloaddition reactions suggests that these pathways are synthetically feasible. rsc.orgresearchgate.net

Formation of Fused and Non-Fused Heterocyclic Derivatives through Chemical Transformations

2-Ethoxy-4H-3,1-benzothiazine-4-thione serves as a valuable scaffold for the synthesis of more complex heterocyclic systems, including both fused and non-fused derivatives. The key is the introduction of a reactive functional group, typically at the C-2 position, which can then be used to build new rings.

For example, conversion of the 2-ethoxy group to a 2-hydrazinyl group creates a bifunctional intermediate. researchgate.net This intermediate can then undergo cyclocondensation reactions with various reagents to form fused ring systems. Reaction with formic acid or triethyl orthoformate could lead to the formation of a researchgate.netnih.govnih.govtriazolo[3,4-c] nih.govresearchgate.netbenzothiazine ring system.

Similarly, non-fused derivatives can be synthesized. The 2-hydrazinyl intermediate can react with dicarbonyl compounds or their equivalents to form pyrazole (B372694) or pyridazine (B1198779) rings attached to the C-2 position of the benzothiazine core, resulting in pyrazolyl-benzothiazinones or benzothiazinylpyridazines, respectively. researchgate.net

Table 2: Examples of Heterocyclic Derivative Formation
Starting IntermediateReagentResulting Heterocyclic SystemClassification
2-Hydrazinyl-4H-3,1-benzothiazine-4-thioneFormic Acid / Triethyl Orthoformate researchgate.netnih.govnih.govTriazolo[3,4-c] nih.govresearchgate.netbenzothiazineFused
2-Hydrazinyl-4H-3,1-benzothiazine-4-thioneβ-Ketoester2-(Pyrazol-yl)-4H-3,1-benzothiazine-4-thioneNon-Fused
2-Hydrazinyl-4H-3,1-benzothiazine-4-thioneMalononitrile2-(Aminopyrazol-yl)-4H-3,1-benzothiazine-4-thioneNon-Fused
2-Amino-4H-3,1-benzothiazine-4-thioneα-HaloketoneImidazo[2,1-c] nih.govresearchgate.netbenzothiazineFused

Design and Synthesis of 2 Ethoxy 4h 3,1 Benzothiazine 4 Thione Derivatives

Impact of Substituent Effects on Reactivity and Structural Properties

The reactivity of the 2-Ethoxy-4H-3,1-benzothiazine-4-thione core is dictated by the interplay of its constituent atoms and the influence of substituents on the fused benzene (B151609) ring. The inherent electronic properties of the 4H-3,1-benzothiazine system show it to be more resonance stabilized compared to its oxygen analogue, 4H-3,1-benzoxazin-4-one. This increased stability affects the electrophilicity of the carbonyl/thiocarbonyl carbon at position 4.

Substituents on the benzene moiety (positions 5, 6, 7, and 8) can modulate the electronic landscape of the entire molecule through inductive and resonance effects.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) groups decrease the electron density of the aromatic ring. This effect is transmitted to the heterocyclic portion, increasing the electrophilicity of the carbon atoms at positions 2 and 4. This enhanced electrophilicity can make the molecule more susceptible to nucleophilic attack at these sites.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or alkyl chains increase the electron density of the benzene ring. This, in turn, can decrease the electrophilicity at C-2 and C-4, potentially slowing down reactions with nucleophiles. Conversely, the increased electron density on the heterocyclic nitrogen and sulfur atoms may enhance their nucleophilicity or ability to coordinate with electrophiles.

Functionalization Strategies on the Benzene Ring of the Core Scaffold

The introduction of various functional groups onto the benzene portion of the 4H-3,1-benzothiazine core is most commonly achieved by utilizing appropriately substituted starting materials rather than by direct functionalization of the pre-formed heterocycle. The primary synthetic precursor for the 4H-3,1-benzothiazine ring is anthranilic acid or its derivatives. researchgate.net

By starting with substituted anthranilic acids, a wide array of functional groups can be incorporated into the final benzothiazine structure at positions 5 through 8. This "pre-functionalization" approach is highly versatile and avoids issues with regioselectivity and harsh reaction conditions that might be required for direct electrophilic aromatic substitution on the heterocyclic system. For instance, the synthesis of 6,7-difluoro-2-(methylthio)-4H-3,1-benzothiazin-4-one has been accomplished starting from the corresponding difluoroanthranilic acid. nih.gov This strategy allows for the systematic modification of the benzene ring to tune the physicochemical and biological properties of the target derivatives.

The following table summarizes examples of how substituted anthranilic acids can be used to generate functionalized 4H-3,1-benzothiazin-4-one scaffolds, which are direct precursors to the target 4-thione derivatives.

Starting MaterialResulting Substitution PatternReference Compound Class
5-Nitroanthranilic acid7-Nitro-4H-3,1-benzothiazin-4-oneElectron-Withdrawing Group
5-Chloroanthranilic acid7-Chloro-4H-3,1-benzothiazin-4-oneElectron-Withdrawing Group
4,5-Difluoroanthranilic acid6,7-Difluoro-4H-3,1-benzothiazin-4-oneElectron-Withdrawing Group
5-Methylanthranilic acid7-Methyl-4H-3,1-benzothiazin-4-oneElectron-Donating Group

Synthesis of Analogues with Structural Variations at Positions 2 and 4

Structural modifications at the C-2 and C-4 positions of the 4H-3,1-benzothiazine core are critical for developing analogues with diverse properties.

Variations at Position 4: The target molecule features a thiocarbonyl group (C=S) at the C-4 position, making it a 4-thione. The most common analogues in the literature are the 4-ones, which possess a carbonyl group (C=O) at this position. The synthesis of the 4-thione can be achieved from the corresponding 4-one precursor. A standard laboratory method for this thionation reaction involves heating the 4-oxo derivative with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in an inert solvent like toluene (B28343) or xylene.

Alternatively, 2-substituted-4H-3,1-benzothiazin-4-thiones can be prepared by treating the corresponding 2-substituted-4H-3,1-benzoxazin-4-ones with sulfur nucleophiles. uomosul.edu.iq

Variations at Position 2: The 2-ethoxy group is a key feature of the title compound. A plausible and efficient route to introduce this group involves the nucleophilic substitution of a suitable leaving group at the C-2 position. A common strategy is to first synthesize a 2-alkylthio derivative, which is readily accessible. For example, 2-alkylthio-4H-3,1-benzothiazin-4-ones can be prepared in a two-step route from anthranilic acid, which is first reacted with carbon disulfide and an alkyl halide to form a dithiocarbamate (B8719985) intermediate, followed by cyclocondensation with acetic anhydride (B1165640). nih.govnih.gov

The resulting 2-alkylthio group (e.g., 2-methylthio) can then serve as a leaving group in a subsequent reaction with sodium ethoxide (NaOEt) in ethanol (B145695) to yield the desired 2-ethoxy-4H-3,1-benzothiazin-4-one. Subsequent thionation of the C-4 carbonyl would provide the final target compound, 2-Ethoxy-4H-3,1-benzothiazine-4-thione. This stepwise approach allows for considerable flexibility in modifying the C-2 substituent. Other nucleophiles can be used to generate a variety of 2-substituted analogues, such as 2-amino derivatives from the reaction with amines. nih.gov

The following table outlines a proposed synthetic sequence for generating structural variations.

PrecursorReagentsProductTransformation
Anthranilic Acid1. CS₂, Base 2. Alkyl Halide 3. Acetic Anhydride2-Alkylthio-4H-3,1-benzothiazin-4-oneFormation of C-2 Alkylthio Analogue
2-Alkylthio-4H-3,1-benzothiazin-4-oneSodium Ethoxide (NaOEt) in Ethanol2-Ethoxy-4H-3,1-benzothiazin-4-oneSubstitution at C-2
2-Ethoxy-4H-3,1-benzothiazin-4-oneLawesson's Reagent or P₄S₁₀2-Ethoxy-4H-3,1-benzothiazine-4-thioneThionation at C-4
2-Alkylthio-4H-3,1-benzothiazin-4-oneSecondary Amine (e.g., Morpholine)2-Amino-4H-3,1-benzothiazin-4-oneSubstitution at C-2

Development of Fused Ring Systems Incorporating the 4H-3,1-Benzothiazine Core

Expanding the 4H-3,1-benzothiazine scaffold by fusing additional heterocyclic rings can lead to novel chemical entities with unique three-dimensional structures. The functional group at the C-2 position is a common anchor point for constructing these fused systems.

One effective strategy involves the synthesis of a 2-hydrazinyl-4H-3,1-benzothiazin-4-one intermediate. This derivative can be prepared from a 2-alkoxy or 2-alkylthio precursor by reaction with hydrazine. The resulting hydrazinyl group, with its two adjacent nitrogen atoms, is a versatile building block for subsequent cyclization reactions. For example, reaction with reagents like formamide (B127407) or acetic acid can lead to the formation of fused triazolo[3,4-c] researchgate.netnih.govbenzothiazinone systems. researchgate.net Similarly, reaction with β-dicarbonyl compounds or their equivalents can be used to construct fused pyridazine (B1198779) or pyrazole (B372694) rings.

Another approach involves the direct construction of ring-fused systems. A method has been developed for synthesizing 4-alkyl-4H-3,1-benzothiazine-2-thiones by reacting (E)-3-(2-aminoaryl)acrylates with carbon disulfide. nih.gov This reaction proceeds via an intramolecular Michael addition, effectively fusing a new ring onto the benzene precursor to form the benzothiazine core. While the substitution pattern differs from the primary compound of interest, the underlying strategy of intramolecular cyclization to build fused systems is a powerful tool in derivative design.

Considerations of Stereochemical Aspects in Derivative Synthesis

The parent molecule, 2-Ethoxy-4H-3,1-benzothiazine-4-thione, is achiral as it contains a plane of symmetry. However, stereochemical considerations become important when synthesizing certain derivatives, particularly those involving the creation of new stereocenters.

A stereocenter can be introduced at the C-2 or C-4 position through specific chemical transformations. For example, if the C2-N3 double bond were to be selectively reduced to a single bond, C-2 would become a chiral center, assuming the substituent at C-2 is not hydrogen. Similarly, reactions involving the C-4 thione group, such as addition reactions, could potentially create a chiral center at C-4.

Although enantioselective syntheses specifically targeting the 4H-3,1-benzothiazine core are not extensively documented, principles from related heterocyclic systems can be applied. For instance, enantioselective methods have been developed for the synthesis of 1,3-benzothiazine derivatives. researchgate.net The synthesis of 2,3-dihydro-4H-benzo[e] researchgate.netnih.govthiazin-4-ones, where the C-2 position is a stereocenter, has been achieved through multicomponent reactions, offering a potential avenue for stereocontrolled synthesis through the use of chiral starting materials or catalysts. nih.gov The development of stereoselective synthetic routes is crucial for applications where a specific enantiomer is required.

Computational Chemistry and Theoretical Studies of 2 Ethoxy 4h 3,1 Benzothiazine 4 Thione

Electronic Structure and Reactivity Studies via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations can provide deep insights into the distribution of electrons within a molecule, which in turn governs its reactivity and physical properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. scispace.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's excitability and chemical stability. A smaller gap suggests that the molecule is more reactive. scispace.com

For 2-Ethoxy-4H-3,1-benzothiazine-4-thione, DFT calculations would be employed to determine the energies of the HOMO and LUMO. From these energies, several global reactivity descriptors can be calculated to quantify its chemical behavior.

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the molecule's ability to act as an electrophile.

This table represents the theoretical framework for calculating global reactivity descriptors. The actual values for 2-Ethoxy-4H-3,1-benzothiazine-4-thione would require specific DFT calculations.

Studies on related benzothiazole (B30560) derivatives have shown that the distribution of HOMO and LUMO orbitals is typically spread across the fused ring system, indicating the delocalization of π-electrons. researchgate.net The presence of the ethoxy group and the thione group in 2-Ethoxy-4H-3,1-benzothiazine-4-thione would be expected to significantly influence the energies and localizations of these frontier orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are likely sites for nucleophilic attack. Green areas represent regions of neutral potential.

For 2-Ethoxy-4H-3,1-benzothiazine-4-thione, an MEP map would likely show a high negative potential around the sulfur atom of the thione group (C=S) and the oxygen atom of the ethoxy group, making these sites prone to interaction with electrophiles. The hydrogen atoms of the ethoxy group and the aromatic ring would likely exhibit a positive potential, indicating them as potential sites for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its conformational flexibility and intermolecular interactions over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of 2-Ethoxy-4H-3,1-benzothiazine-4-thione and how it interacts with its environment, such as solvent molecules or biological macromolecules.

MD simulations on related heterocyclic compounds have been used to explore their binding modes with proteins and to understand the nature of non-covalent interactions, such as hydrogen bonds and π-π stacking, that stabilize these interactions. rsc.org For 2-Ethoxy-4H-3,1-benzothiazine-4-thione, MD simulations could elucidate the rotational freedom of the ethoxy group and the puckering of the benzothiazine ring, providing a comprehensive understanding of its conformational landscape.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For 2-Ethoxy-4H-3,1-benzothiazine-4-thione, computational methods can be used to model its synthesis, degradation, or its reactions with other molecules.

For instance, the synthesis of 4H-3,1-benzothiazin-4-ones often involves cyclization reactions. nih.gov Computational modeling could be employed to map out the potential energy surface of such a reaction for the thione analogue, identifying the most favorable reaction pathway and the structure of the transition state. This information is invaluable for optimizing reaction conditions and understanding the underlying factors that control the reaction's outcome.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational chemistry can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. rsc.org These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

For 2-Ethoxy-4H-3,1-benzothiazine-4-thione, DFT calculations could predict its infrared spectrum, with characteristic peaks corresponding to the C=S stretching of the thione group, the C-O stretching of the ethoxy group, and the various vibrations of the aromatic ring. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to its UV-Vis spectrum. materialsciencejournal.org The calculated NMR chemical shifts for the hydrogen and carbon atoms can aid in the structural elucidation of the molecule.

Table 2: Predicted Spectroscopic Data (Illustrative)

Spectroscopic TechniquePredicted ParameterIllustrative Value/Range
Infrared (IR) Spectroscopy C=S stretch~1100-1250 cm-1
C-O stretch (ethoxy)~1050-1150 cm-1
Aromatic C-H stretch~3000-3100 cm-1
UV-Vis Spectroscopy λmax~250-350 nm
1H NMR Spectroscopy Aromatic protonsδ ~7.0-8.0 ppm
-OCH2- protonsδ ~4.0-4.5 ppm
-CH3 protonsδ ~1.2-1.5 ppm
13C NMR Spectroscopy C=S carbonδ ~190-210 ppm
Aromatic carbonsδ ~110-150 ppm

These values are illustrative and based on typical ranges for similar functional groups. Accurate predictions require specific quantum chemical calculations.

Theoretical Investigations of Tautomerism and Isomerism

Tautomerism, the interconversion of structural isomers, is a possibility for many heterocyclic compounds. For 2-Ethoxy-4H-3,1-benzothiazine-4-thione, the potential for thione-thiol tautomerism exists, where a proton could migrate from the nitrogen to the thione sulfur, resulting in 2-Ethoxy-4-mercapto-3,1-benzothiazine.

Computational methods can be used to investigate the relative stabilities of these tautomers by calculating their ground-state energies. nih.gov The energy difference between the tautomers can indicate which form is more prevalent at equilibrium. The transition state for the interconversion can also be located to determine the activation energy for the tautomerization process. Similarly, other forms of isomerism, such as rotational isomers (conformers) of the ethoxy group, can be explored computationally.

Academic Applications and Future Research Directions

2-Ethoxy-4H-3,1-benzothiazine-4-thione as a Synthon in Complex Molecule Synthesis

A synthon is a molecular fragment used as a building block in the synthesis of more complex organic molecules. The 4H-3,1-benzothiazine framework itself is a valuable scaffold for designing innovative heterocyclic systems due to its fused ring structure that enhances biological properties. nih.gov The title compound, 2-Ethoxy-4H-3,1-benzothiazine-4-thione, is particularly valuable due to its multiple reactive sites, which allow for diverse chemical transformations.

The ethoxy group at the C2 position can function as a competent leaving group, allowing for nucleophilic substitution reactions. This enables the introduction of a wide array of functional groups, such as amines, alkylthio groups, or other moieties, to generate a library of novel 2-substituted-4H-3,1-benzothiazine-4-thiones. The reactivity of the related 2-alkylthio-4H-3,1-benzothiazin-4-ones, which can be converted into 2-amino analogues, demonstrates the synthetic utility of substitutions at this position. nih.gov

Furthermore, the thione group at the C4 position is a versatile functional group. It can undergo reactions typical of thiocarbonyls, such as S-alkylation, oxidation, or conversion to the corresponding ketone (an oxo-de-thionation reaction). It can also participate in cycloaddition reactions, serving as a dienophile or dipolarophile to construct fused polycyclic systems. Research on the related 2-(methylthio)-4H-3,1-benzothiazin-4-thione shows that secondary amines can attack the C4 position, leading to ring-opening reactions and the formation of 2-thioureidothiobenzamides. nih.gov This reactivity highlights the potential of the thione group to act as a key site for molecular elaboration.

The benzothiazine core can be assembled through various methods, often involving the endocyclization of thiobenzanilide (B1581041) intermediates. researchgate.netnih.gov By using this core structure, chemists can access a range of complex molecules, including those with potential biological activities. For instance, derivatives of the 4H-3,1-benzothiazine skeleton have been investigated for their antiproliferative properties. researchgate.netnih.gov

Table 1: Potential Synthetic Transformations Using 2-Ethoxy-4H-3,1-benzothiazine-4-thione as a Synthon

Reactive SiteType of ReactionPotential Products
C2-Ethoxy Group Nucleophilic Substitution2-Amino, 2-Alkylthio, or 2-Aryl substituted 4H-3,1-benzothiazine-4-thiones
C4-Thione Group S-Alkylation4-(Alkylthio)-3,1-benzothiazinium salts
Cycloaddition (e.g., Diels-Alder)Fused polycyclic heterocyclic systems
Nucleophilic Addition/Ring OpeningSubstituted 2-thioureidobenzamides
Benzothiazine Core Ring TransformationFused heterocyclic systems (e.g., triazolothiazinones)

Development of Chemical Probes and Tools for Mechanistic Organic Chemistry Studies

Chemical probes are essential tools for interrogating biological systems and studying the mechanisms of chemical reactions. Although not yet widely reported for this specific purpose, 2-Ethoxy-4H-3,1-benzothiazine-4-thione and its derivatives have significant potential for the development of such tools.

The inherent spectroscopic properties of the benzothiazine ring system can be exploited. The chromophore of the benzothiazine scaffold can be modified to create probes that change their color or fluorescence in response to specific chemical environments or binding events. This could enable the development of sensors for ions, pH, or specific biomolecules. For example, related 1,4-benzothiazine derivatives have been synthesized to act as chemosensors. nih.gov

Moreover, the reactivity of the 4H-3,1-benzothiazine core makes it a candidate for designing mechanism-based inhibitors or activity-based probes for enzymes. The analogous 4H-3,1-benzothiazin-4-ones have been evaluated as inhibitors of proteases like human cathepsin L and human leukocyte elastase. researchgate.net By incorporating a reporter tag (like a fluorophore or a biotin moiety) and a reactive group (a "warhead") into the benzothiazine scaffold, researchers could create probes that covalently label the active site of a target enzyme. This would allow for the identification of new enzyme targets and the study of their catalytic mechanisms.

The distinct reactivity of the C2 and C4 positions also allows for the creation of bifunctional chemical tools. For example, one position could be modified to include a photo-crosslinking group while the other is attached to an affinity tag, enabling the study of protein-ligand interactions in complex biological systems.

Future Perspectives in 4H-3,1-Benzothiazine Research and its Chemical Utility

The field of 4H-3,1-benzothiazine chemistry is poised for significant advancement, driven by the need for novel molecular scaffolds in drug discovery and materials science.

Medicinal Chemistry: A primary future direction is the continued exploration of 4H-3,1-benzothiazine derivatives as therapeutic agents. The scaffold is a known pharmacophore, and its derivatives have shown promise as anticancer, antibacterial, and enzyme-inhibiting agents. researchgate.netnih.govresearchgate.netnih.gov Future research will likely focus on:

Combinatorial Synthesis: Developing high-throughput synthesis methods to create large libraries of 4H-3,1-benzothiazine derivatives for biological screening.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the benzothiazine ring to optimize biological activity and selectivity for specific targets.

Target Identification: Using advanced chemical biology techniques to identify the specific cellular targets of biologically active benzothiazine compounds.

Synthetic Methodology: There is ongoing interest in developing more efficient, sustainable, and versatile synthetic routes to the 4H-3,1-benzothiazine core and its derivatives. This includes the use of novel catalysts, one-pot multicomponent reactions, and environmentally friendly reaction conditions. nih.goveaspublisher.com

Materials Science: While less explored, the chromophoric and electronic properties of the benzothiazine ring system suggest potential applications in materials science. Research could be directed towards synthesizing benzothiazine-based dyes, pigments, or functional materials for use in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.

Q & A

Q. What are the optimal synthetic methodologies for preparing 2-Ethoxy-4H-3,1-benzothiazine-4-thione?

The synthesis typically involves cyclization reactions using precursors like methyl dithioanthranilate hydrobromide. Key steps include:

  • Refluxing with aldehydes/ketones in THF or MeOH (24 hours at 66–80°C) .
  • Chromatographic purification (silica gel, benzene-pentane eluent) and recrystallization from solvents like benzene-hexane .
  • Yields vary with substituents: For example, 2-methyl derivatives yield 74%, while bulkier groups (e.g., phenyl) yield ~65% .
  • Alternative routes include Michael addition of carbon disulfide to (E)-3-(2-aminoaryl)acrylates, enabling direct ring formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Peaks at δ 7.90–6.75 ppm (aromatic protons) and δ 188 ppm (C=S) confirm the thione moiety .
  • IR spectroscopy : Stretching frequencies at ~1615 cm⁻¹ (heterocyclic ring) and 3310 cm⁻¹ (NH) validate structural motifs .
  • Elemental analysis : Matches calculated values (e.g., C: 60.31%, S: 17.87%) to verify purity .

Q. How can reaction parameters be systematically optimized for higher yields?

  • Factorial design : Vary solvents (THF vs. MeOH), temperature (60–80°C), and stoichiometry (1:1 to 1:2 substrate ratios) .
  • Catalyst screening : Triphenylphosphine and 2,4,6-trichloro-1,3,5-triazine enhance mechanochemical synthesis efficiency .
  • Yield benchmarks : Refer to Table 2 in , where substituent-specific yields range from 36% (electron-deficient groups) to 90% (alkyl chains) .

Advanced Research Questions

Q. How can contradictions in spectroscopic or analytical data be resolved?

  • Cross-validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm assignments .
  • Purity assessment : Use HPLC or TLC (e.g., silica gel, C6H6-C5H12 eluent) to isolate impurities .
  • Computational validation : Simulate NMR/IR spectra via DFT calculations (software: COMSOL, Gaussian) to compare with experimental data .

Q. What mechanistic insights explain the formation of 2-Ethoxy-4H-3,1-benzothiazine-4-thione?

  • Michael addition pathway : Carbon disulfide reacts with (E)-3-(2-aminoaryl)acrylates, forming the thione ring via nucleophilic attack at the β-position .
  • Mechanochemical routes : Triboelectric forces in ball mills promote solvent-free cyclization, reducing reaction times .
  • Kinetic studies : Monitor intermediates via in situ FTIR or Raman spectroscopy to identify rate-determining steps .

Q. How can computational tools enhance the design of derivatives with improved bioactivity?

  • Molecular docking : Screen derivatives against target proteins (e.g., benzo[d]thiazole-binding enzymes) using AutoDock or Schrödinger .
  • QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with antibacterial or antifungal activity .
  • AI-driven synthesis : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal conditions for novel derivatives .

Q. What strategies mitigate challenges in scaling up laboratory synthesis?

  • Process simulation : Use Aspen Plus to model solvent recovery, heat integration, and waste minimization .
  • Membrane technologies : Implement nanofiltration for continuous purification, reducing reliance on chromatography .
  • DoE (Design of Experiments) : Apply response surface methodology (RSM) to identify critical factors (e.g., pressure, agitation) for pilot-scale reactors .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Standardized assays : Replicate experiments using established protocols (e.g., MIC for antimicrobial activity) under controlled conditions .
  • Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent choice (DMSO vs. ethanol) .
  • Cohort validation : Collaborate with independent labs to verify results, ensuring reproducibility .

Methodological Resources

  • Synthetic protocols : .
  • Spectroscopic data : .
  • Computational tools : .
  • Experimental design : .

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